molecular formula C30H34NP B597279 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole CAS No. 1308652-64-3

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

Cat. No.: B597279
CAS No.: 1308652-64-3
M. Wt: 439.583
InChI Key: DGWSERVYJXYEDY-UHFFFAOYSA-N
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Description

Historical Development of Carbazole-Based Phosphine Ligands

The development of carbazole-based phosphine ligands represents a pivotal advancement in the field of organometallic chemistry, with roots extending back to the broader exploration of dialkylbiaryl phosphine systems. Dialkylbiaryl phosphine ligands were first described by Stephen L. Buchwald in 1998 for applications in palladium-catalyzed coupling reactions to form carbon-nitrogen and carbon-carbon bonds. This foundational work established the importance of bulky, electron-rich phosphine ligands in overcoming the limitations of first- and second-generation phosphine systems, which required harsh conditions and had severely limited scope.

The specific evolution toward carbazole-containing phosphine ligands emerged from the recognition that carbazole units could serve as both structural scaffolds and electronic modulators in ligand design. Research published in 2011 marked a significant milestone with the introduction of a new family of phosphine ligands bearing a bulky carbazolyl scaffold. These studies demonstrated that the combination of specific ligands with palladium acetate could facilitate difficult tri-ortho-substituted biaryl couplings, reactions that had previously been considered challenging or impossible under conventional conditions.

The development trajectory accelerated with systematic investigations into the electronic and steric properties of carbazole-based systems. A comprehensive study published in 2019 described the facile assembly of carbazolyl-derived phosphine ligands, specifically the PhenCarPhos series, which represented a practical scaled-up synthesis approach. This work addressed critical limitations in earlier protocols, particularly the use of substoichiometric copper salts and diamine catalysts that added cost and generated purification challenges. The researchers developed a more attractive and scalable synthetic pathway involving simple nucleophilic substitution methods, enabling large-scale synthesis of desired ligand skeletons while minimizing inseparable reduction side products.

The historical progression also encompassed theoretical understanding of these systems. Density functional theory calculations on carbazole-based phosphine oxides revealed important insights into their electronic structure, particularly their potential as ambipolar host materials for deep blue electrophosphorescence. These computational studies demonstrated that carbazole units could act as hole transporters and acceptors while triphenylphosphoryl groups functioned as electron transporters and acceptors, providing a theoretical framework for understanding their catalytic effectiveness.

Structural Significance of the Dicyclohexylphosphino-Carbazole Moiety

The structural architecture of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole embodies a sophisticated design that maximizes both electronic and steric effects crucial for catalytic performance. The compound features a central carbazole moiety linked to a dicyclohexylphosphino group via a phenyl ring, creating a rigid yet flexible framework that provides both stability and reactivity. The molecular structure exhibits several key characteristics that distinguish it from conventional phosphine ligands and contribute to its exceptional catalytic properties.

The carbazole core serves as an electron-rich aromatic system with unique electronic properties. Carbazole demonstrates a dipole moment change from 2 D in the ground state to 3.1 D in the first excited state, indicating significant electronic reorganization upon excitation. The absorption spectrum of carbazole is characterized by three weak absorption bands at 335 nm, 323 nm, and 294 nm with extinction coefficients around 10³ M⁻¹ cm⁻¹, and three additional absorption bands at 252 nm, 244 nm, and 233 nm with extinction coefficients of 10⁴ M⁻¹ cm⁻¹. These spectroscopic properties reflect the π→π* transitions that arise from the effective overlap between the non-bonding electron pair of the nitrogen atom and the π orbitals of neighboring carbons.

The dicyclohexylphosphino substituent introduces significant steric bulk while maintaining strong electron-donating properties. Crystal structure analysis of related carbazolyl-derived phosphine ligands reveals important geometric parameters that influence catalytic behavior. X-ray crystallographic data for the diphenylphosphino analog shows a triclinic crystal system with space group P-1, unit cell dimensions of a = 9.8533(6) Å, b = 12.8142(6) Å, c = 19.4663(11) Å, and calculated density of 1.226 Mg/m³. These structural parameters provide insight into the spatial arrangement and packing efficiency of carbazole-based phosphine systems.

Structural Parameter Value Significance
Molecular Formula C₃₀H₃₄NP Defines composition and molecular weight
Molecular Weight 439.6 g/mol Impacts solubility and handling characteristics
Crystal System Triclinic Indicates molecular packing arrangement
Space Group P-1 Defines symmetry elements
Calculated Density 1.226 Mg/m³ Reflects solid-state packing efficiency
Phosphorus Coordination Tetrahedral Determines electronic properties

The phenyl linker between the carbazole and phosphine moieties plays a crucial buffer role, preventing the phosphoryl group from negatively affecting the hole-accepting characteristics and high triplet energies of the carbazole units. This structural feature is particularly important in maintaining the electronic integrity of both functional groups while allowing for optimal coordination geometry with transition metals. Nuclear magnetic resonance spectroscopy provides additional structural confirmation, with ³¹P nuclear magnetic resonance showing characteristic chemical shifts that reflect the electronic environment of the phosphorus center.

Key Applications in Transition Metal Catalysis

The catalytic applications of this compound span a diverse range of transition metal-mediated transformations, with particularly notable success in palladium-catalyzed cross-coupling reactions. The compound functions as a highly effective ligand that enables challenging bond-forming processes under mild conditions, often surpassing the performance of conventional phosphine ligands in sterically demanding scenarios.

Palladium-catalyzed Suzuki-Miyaura coupling reactions represent one of the most significant applications of this carbazole-based phosphine ligand. Research has demonstrated that the combination of this ligand with palladium acetate facilitates difficult tri-ortho-substituted biaryl couplings, reactions that are notoriously challenging due to steric hindrance around the reaction centers. The systematic investigation of these coupling processes revealed that the unique electronic and steric properties of the carbazole-phosphine framework enable efficient catalysis even with highly hindered substrates that fail with conventional ligand systems.

The mechanism of palladium-catalyzed aryl amination reactions utilizing carbazole-based ligands has been thoroughly investigated through combined computational and experimental studies. These investigations revealed that palladium oxidative addition intermediates react with NH-carbazole in the presence of base to yield stable aryl carbazolyl palladium complexes. This species functions as the catalyst resting state, providing the appropriate amount of monoligated palladium species required for catalysis while minimizing palladium decomposition. The formation of these off-cycle complexes, while initially appearing detrimental, actually serves to stabilize the catalytic system and prevent catalyst degradation over extended reaction times.

Rhodium-catalyzed carbon-hydrogen bond alkylation represents another significant application area for carbazole-derived phosphine ligands. Recent work has demonstrated that rhodium-catalyzed carbon-hydrogen bond alkylation of PhenCarPhos [N-(2-(diphenylphosphaneyl)phenyl)carbazole] and related congener phosphine ligands with alkenes occurs exclusively at the C1 position of the carbazolyl unit. The trivalent phosphine acts as a directing group in this transformation, providing regioselective functionalization that enables access to a large library of C1-alkyl substituted derivatives. These functionalized ligands demonstrate superior performance compared to commercial or unfunctionalized phosphines in palladium-catalyzed carbon dioxide-fixation reactions with propargylic amines.

Catalytic Application Metal Catalyst Key Performance Metrics Advantages Over Conventional Ligands
Suzuki-Miyaura Coupling Palladium High yields with sterically hindered substrates Enables tri-ortho-substituted biaryls
Aryl Amination Palladium Room temperature reactions possible Reduced catalyst decomposition
Carbon-Hydrogen Alkylation Rhodium Regioselective C1 functionalization Phosphine directing group effect
Carbon Dioxide Fixation Palladium Enhanced efficiency with propargylic amines Superior to commercial phosphines

The versatility of this compound extends beyond traditional cross-coupling reactions to include applications in specialized transformations. The compound has shown promise in facilitating carbon dioxide incorporation reactions, where the unique electronic properties of the carbazole-phosphine framework enhance the activation of carbon dioxide and subsequent insertion into organic substrates. These reactions represent an important area of sustainable chemistry, as they enable the utilization of carbon dioxide as a C1 building block for the synthesis of valuable organic compounds.

The synthetic accessibility and scalability of carbazole-based phosphine ligands have been significantly improved through the development of optimized synthetic protocols. The original methods involving aromatic carbon-nitrogen bond formation were limited by the use of substoichiometric copper salts and diamine catalysts, creating both cost and purification challenges. Modern approaches utilize simple nucleophilic substitution methods involving heating of 1-bromo-2-fluorobenzene with carbazole derivatives and potassium hydroxide in dimethylformamide without inert atmosphere protection. This methodology enables large-scale synthesis while minimizing the formation of inseparable reduction side products that plagued earlier synthetic approaches.

Properties

IUPAC Name

(2-carbazol-9-ylphenyl)-dicyclohexylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWSERVYJXYEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methods

Method Catalyst Yield Scalability Cost
Nucleophilic SubstitutionNone68–75%HighLow
Copper-CatalyzedCuI51–68%ModerateModerate
Ullmann-TypeCu2O60–75%LowModerate
Palladium-CatalyzedPd(PPh3)473%HighHigh

Emerging Techniques: Photostimulated SRN1 Reactions

A metal-free alternative utilizes photostimulated SRN1 mechanisms for intramolecular C–N bond formation. While tested on simpler carbazoles, this approach could adapt to phosphine-containing substrates:

  • Reagents : 2′-Halo[1,1′-biphenyl]-2-amines, t-BuOK, DMSO.

  • Conditions : UV irradiation, 40°C.

  • Yield : Up to 96% for 9H-carbazoles.

This method eliminates transition metals but requires specialized light sources.

Chemical Reactions Analysis

Types of Reactions

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to its corresponding phosphine hydride.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives of the original compound .

Scientific Research Applications

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The dicyclohexylphosphino group enhances the electron-donating properties of the ligand, making it highly effective in catalysis. The carbazole core provides additional stability and rigidity to the ligand structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands for Catalysis

a. 9-[2-(Dicyclohexylphosphino)phenyl]-2-ethoxy-9H-carbazole (dppec)

  • Structural Difference : Incorporates an ethoxy group at the 2-position of the carbazole ring.
  • Performance: Exhibits superior activity in Buchwald-Hartwig aminations compared to the non-ethoxy analogue. For example, dppec achieves 68% yield at 110°C for aryl chloride-tert-butylamine coupling, whereas the parent ligand requires harsher conditions for similar results .
  • Mechanistic Insight : The ethoxy group enhances electron-donating capacity and modulates steric effects, improving substrate accessibility.

b. 2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole

  • Structural Difference : Replaces the phenyl group with a pyridinyl moiety.
  • Application : Used in manganese-catalyzed arene syntheses, demonstrating versatility in coordinating transition metals beyond palladium .
Host Materials for Optoelectronics

a. Cz–Ph–PMD, Cz–Ph–TRZ, and Cz–Ph–TRZPy

  • Structural Features : These carbazole-based hosts integrate pyrimidine (PMD), triazine (TRZ), or pyridine-triazine (TRZPy) acceptors.
  • Energy Levels :
Compound HOMO (eV) LUMO (eV) Application
Cz–Ph–PMD -5.8 -2.5 Green phosphorescent OLEDs
Cz–Ph–TRZ -5.7 -2.9 High-efficiency TADF OLEDs
Cz–Ph–TRZPy -5.6 -3.2 Deep-blue emission systems
  • Comparison: The increasing number of nitrogen atoms in acceptors lowers LUMO levels, enhancing electron injection in OLEDs. Unlike 9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole, these hosts lack phosphine groups but prioritize charge balance for electroluminescence .

b. 9-(4-(Diphenylboryl)phenyl)-9H-carbazole (DPPC)

  • Structure : Features a diphenylboryl group instead of phosphine.
  • Electronic Properties : Exhibits bipolar charge transport (HOMO: -5.4 eV, LUMO: -2.1 eV), making it suitable for single-layer OLEDs. The boron moiety stabilizes LUMO levels, contrasting with the phosphine ligand’s focus on metal coordination .
Phosphorescent and UOP Materials

a. Pyrimidine-Carbazole Derivatives (e.g., 9-(5-bromopyrimidin-2-yl)-9H-carbazole)

  • UOP Performance : Displays ultralong organic phosphorescence (UOP) with lifetimes up to 1.37 s and quantum yields of 23.6%.
  • Mechanism : Intramolecular hydrogen bonding and intermolecular π-π interactions enable triplet-state stabilization, a property absent in the phosphine-containing carbazole due to its bulky dicyclohexyl groups .

b. 2-[(9-苯基)-9H-3-咔唑基]-5-[(9-对甲苯基)-9H-3-咔唑基]吡啶

  • Application : Acts as a phosphorescent ligand in OLEDs, with strong UV absorption (λmax = 350 nm) and blue emission (λem = 450 nm).
  • Advantage Over Phosphine Ligands : The pyridine-carbazole hybrid structure enhances π-conjugation, improving luminescent efficiency compared to electron-rich phosphine ligands .
Crystal Engineering and Charge Transport

a. 9-(4-Bromophenyl)-9H-carbazole Derivatives

  • Structural Role : Bromine substituents facilitate halogen bonding, enhancing crystal packing and thermal stability. For example, 9-(4-bromophenyl)-3,6-dihexyl-9H-carbazole forms isostructural slabs critical for charge transport in organic semiconductors .
  • Contrast with Phosphine Ligand : The absence of phosphine reduces steric hindrance, favoring dense molecular packing essential for high carrier mobility.

Biological Activity

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole is a phosphine-containing compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and catalysis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C30H34NP
  • Molecular Weight : 439.57 g/mol
  • Solubility : Highly soluble in N,N-Dimethylformamide and methanol .

The biological activity of this compound is largely attributed to its role as a ligand in metal-catalyzed reactions. It forms stable complexes with transition metals, which can then participate in various catalytic cycles. The dicyclohexylphosphino group enhances the electron-donating properties of the ligand, making it effective in catalysis and potentially influencing biological systems through metal coordination .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies

  • Catalytic Activity : In a study examining various phosphine ligands, this compound was tested for its efficiency in palladium-catalyzed cross-coupling reactions. It demonstrated significant activity, suggesting its potential utility in synthesizing complex organic molecules relevant to drug development.
  • Cell Viability Assays : Although direct studies on cell viability for this specific compound are sparse, related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, similar phosphine derivatives exhibited IC50 values indicating moderate to strong cytotoxic effects depending on the structure and substituents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
9-[2-(Diisopropylphosphino)phenyl]-9H-carbazoleStructureModerate anticancer activity
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrroleStructureHigh catalytic efficiency

Q & A

Q. What methodologies enable the integration of this compound into hybrid organic-inorganic perovskites for photovoltaics?

  • Methodological Answer : The phosphine group acts as a Lewis base, passivating Pb²⁺ defects. Techniques include:
  • Spin-Coating : Blend the compound with perovskite precursors (e.g., MAPbI₃) in DMF/DMSO (4:1 v/v).
  • XPS Analysis : Monitor Pb 4f shifts to confirm defect passivation .

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